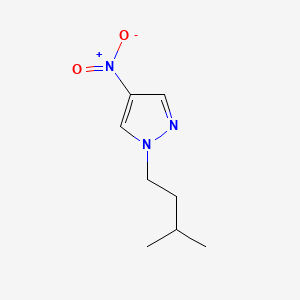

1-Isopentyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-7(2)3-4-10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXROGVHFOYTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Isopentyl-4-nitro-1H-pyrazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Isopentyl-4-nitro-1H-pyrazole

Abstract

This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway for this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the electrophilic nitration of the pyrazole core to yield the key intermediate, 4-nitro-1H-pyrazole. This is followed by a direct N-alkylation using an isopentyl halide. This document elucidates the chemical principles underpinning each synthetic step, offers detailed, field-proven experimental protocols, and emphasizes the causality behind procedural choices to ensure reproducibility and safety. The content is structured to serve as a practical reference for scientists and professionals engaged in the synthesis of functionalized pyrazole derivatives.

Strategic Overview: A Two-Step Pathway

The synthesis of this compound is most efficiently approached through a two-step sequence. This strategy isolates the two key transformations: the functionalization of the pyrazole ring and the subsequent installation of the N-alkyl substituent.

-

Step 1: Electrophilic Nitration. The pyrazole ring is first activated towards electrophilic substitution. A mixture of concentrated nitric and sulfuric acids is employed to generate the nitronium ion (NO₂⁺), which selectively attacks the C4 position of the pyrazole ring to produce 4-nitro-1H-pyrazole. This intermediate is a stable, crystalline solid that can be readily purified.[1][2][3]

-

Step 2: N-Alkylation. The acidic N-H proton of 4-nitro-1H-pyrazole is abstracted by a suitable base. The resulting pyrazolide anion acts as a nucleophile, attacking an isopentyl halide (e.g., 1-bromo-3-methylbutane) in a classic SN2 reaction to furnish the final product.[2][4] Due to the symmetry of the 4-nitro-1H-pyrazole intermediate, this alkylation proceeds without the formation of regioisomers, a common challenge in the functionalization of unsymmetrical pyrazoles.[4][5]

The complete workflow is visualized below.

Caption: Overall workflow for the two-step synthesis of this compound.

Part I: Synthesis of 4-Nitro-1H-pyrazole (Intermediate)

Principle and Mechanistic Rationale

The nitration of pyrazole is a classic electrophilic aromatic substitution reaction. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The substitution occurs preferentially at the C4 position due to electronic and steric factors. This one-pot, two-step method involves the initial formation of pyrazole sulfate, which is then directly nitrated.[1] This approach provides high yields and is a well-established, scalable procedure.[1][2]

Quantitative Data for Synthesis of 4-Nitro-1H-pyrazole

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used |

| Pyrazole | 68.08 | 1.0 | 40.0 g |

| Sulfuric Acid (96%) | 98.08 | ~4.7 | 270 mL |

| Nitric Acid (70%) | 63.01 | ~1.1 | 40 mL |

Detailed Experimental Protocol

Safety Note: This procedure involves highly corrosive and exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Reaction Setup: In a 1 L flask equipped with a magnetic stirrer, add concentrated sulfuric acid (96%, 270 mL). Cool the flask in an ambient water or oil bath.

-

Substrate Addition: While stirring, add pyrazole (40.0 g) portion-wise to the sulfuric acid. The addition is exothermic; maintain the temperature to ensure the pyrazole dissolves completely.

-

Nitrating Agent Addition: Once the pyrazole has dissolved, slowly add 70% nitric acid (40 mL) dropwise to the reaction mixture. Control the rate of addition to keep the exotherm manageable.

-

Reaction: After the addition is complete, heat the reaction mixture to 55 °C and maintain this temperature with stirring for 7 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) if desired.

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 1 kg) in a large beaker with vigorous stirring. This step is highly exothermic.[2]

-

Workup - Neutralization: Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide (28-30%) until the mixture is basic (pH > 8). This process is also highly exothermic and should be done slowly with efficient cooling.

-

Workup - Acidification & Precipitation: Re-acidify the solution to pH ~3-4 with a suitable acid (e.g., 6M HCl). The product, 4-nitro-1H-pyrazole, will precipitate out of the solution as a solid.

-

Purification: Allow the mixture to stand, preferably overnight in a refrigerator, to maximize crystallization. Collect the solid product by vacuum filtration, wash it thoroughly with ice-cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from hot water to yield a pale yellow crystalline solid.[2]

Part II: Synthesis of this compound

Principle and Mechanistic Rationale

This step is a nucleophilic substitution reaction for the N-alkylation of the pyrazole ring. A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is used to deprotonate the acidic N-H of 4-nitro-1H-pyrazole, forming a nucleophilic pyrazolide anion.[2][6] This anion then attacks the electrophilic carbon of 1-bromo-3-methylbutane (isopentyl bromide), displacing the bromide ion in an SN2 fashion to form the C-N bond and yield the target molecule. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Quantitative Data for Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used (Example) |

| 4-Nitro-1H-pyrazole | 113.08 | 1.0 | 5.0 g |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.4 | 10.1 g |

| 1-Bromo-3-methylbutane | 151.04 | 1.1 - 1.3 | 5.4 - 6.2 mL |

| Acetonitrile (anhydrous) | 41.05 | - | 250 mL |

Detailed Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add powdered cesium carbonate (10.1 g).

-

Reagent Addition: Add 4-nitro-1H-pyrazole (5.0 g) to the flask, followed by anhydrous acetonitrile (250 mL).

-

Alkylation: To the stirred suspension, add 1-bromo-3-methylbutane (isopentyl bromide, ~1.2 equivalents) via syringe.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting material by TLC.

-

Workup - Filtration: Once the reaction is complete, remove the inorganic salts (cesium bromide and excess carbonate) by filtration through a pad of celite. Wash the filter cake with additional acetonitrile.

-

Workup - Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 25% ethyl acetate) is typically effective for separating the product from any unreacted starting materials or byproducts.[2] The final product, this compound, is typically isolated as a colorless or pale yellow oil.

References

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

-

1-allyl-4-nitropyrazole. Org Prep Daily - WordPress.com. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopentyl-4-nitro-1H-pyrazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of the novel heterocyclic compound, 1-Isopentyl-4-nitro-1H-pyrazole. Intended for professionals in drug discovery and development, this document synthesizes foundational principles of medicinal chemistry with actionable experimental protocols. We will explore the strategic synthesis, structural elucidation, and the critical physicochemical parameters that govern the behavior and potential of this molecule. The narrative emphasizes the causality behind experimental design, ensuring a self-validating approach to its characterization.

Introduction: The Rationale for this compound in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The introduction of a nitro group at the C4 position of the pyrazole ring is a key structural modification. The electron-withdrawing nature of the nitro group significantly alters the electronic landscape of the heterocyclic ring, which can modulate binding affinities to biological targets and influence metabolic stability.[6] Furthermore, the isopentyl group at the N1 position introduces a lipophilic element, which is crucial for tuning the molecule's solubility, membrane permeability, and overall pharmacokinetic profile.

This guide will provide a detailed roadmap for the synthesis and comprehensive characterization of this compound, a molecule designed to leverage these structural features for potential therapeutic applications.

Synthesis and Structural Elucidation

A robust and well-characterized synthesis is the bedrock of any drug discovery program. The proposed synthetic route to this compound is a two-step process, beginning with the construction of the pyrazole core followed by regioselective nitration.

Proposed Synthesis Pathway

The synthesis commences with the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring from a β-dicarbonyl compound and a hydrazine derivative.[7] This is followed by a carefully controlled nitration reaction.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Isopentyl-1H-pyrazole

-

To a solution of isopentylhydrazine (1.0 equivalent) in ethanol, add malondialdehyde bis(dimethyl acetal) (1.05 equivalents).

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Isopentyl-1H-pyrazole.

Rationale: The Knorr synthesis is a robust method for forming the pyrazole ring. The use of an acid catalyst accelerates the condensation and cyclization steps. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled (0-5 °C) concentrated sulfuric acid.

-

Dissolve 1-Isopentyl-1H-pyrazole (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.

-

Slowly add the pyrazole solution to the cold nitrating mixture, maintaining the temperature below 10 °C.[8]

-

Stir the reaction at 0-5 °C for 2-3 hours. The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and thus the primary site for nitration.[6]

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain purified this compound.

Rationale: The use of a pre-formed nitrating mixture at low temperatures is crucial for controlling the exothermicity of the reaction and preventing over-nitration or side reactions.[8] Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Structural Elucidation

The identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopentyl group protons and distinct signals for the protons on the pyrazole ring. The C3-H and C5-H protons will likely appear as singlets at different chemical shifts due to the asymmetry introduced by the nitro group. |

| ¹³C NMR | Resonances for the carbons of the isopentyl group and the pyrazole ring. The C4 carbon, bonded to the nitro group, will show a characteristic downfield shift. |

| FT-IR | Strong absorption bands characteristic of the N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₃N₃O₂). |

| Elemental Analysis | The percentage composition of C, H, and N should be within ±0.4% of the theoretical values. |

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Parameters

While experimental data for this compound is scarce, computational models provide valuable initial predictions.

| Property | Predicted Value | Source | Significance in Drug Development |

| Molecular Formula | C₈H₁₃N₃O₂ | - | Defines the elemental composition and molecular weight. |

| Molecular Weight | 183.21 g/mol | [9] | Influences diffusion and transport across biological membranes. |

| Boiling Point | 287.0 ± 13.0 °C | [10] | Indicator of volatility and intermolecular forces. |

| Density | 1.20 ± 0.1 g/cm³ | [10] | Relates to the compound's packing in the solid state. |

| pKa | -2.05 ± 0.10 | [10] | Indicates the compound is a very weak base; will be neutral at physiological pH. |

| LogP | 1.8374 | [9] | A measure of lipophilicity, crucial for membrane permeability and solubility. |

| TPSA | 60.96 Ų | [9] | Topological Polar Surface Area; correlates with passive molecular transport. |

| H-Bond Acceptors | 4 | [9] | Influences solubility and binding to biological targets. |

| H-Bond Donors | 0 | [9] | Affects solubility and potential for hydrogen bonding interactions. |

| Rotatable Bonds | 4 | [9] | Relates to conformational flexibility and binding entropy. |

Note: Some data is for the constitutional isomer 1-Isopentyl-5-nitro-1H-pyrazole but provides a reasonable estimate.

Experimental Determination of Key Properties

The following protocols outline the standard methods for experimentally verifying the predicted physicochemical parameters.

Caption: Experimental workflow for determining key physicochemical properties.

Protocol 1: Aqueous Solubility (Shake-Flask Method)

-

Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Rationale: This "gold standard" method measures the thermodynamic solubility, a critical parameter for oral absorption and formulation development. Using PBS at pH 7.4 mimics physiological conditions.

Protocol 2: Lipophilicity (LogP - Shake-Flask Method)

-

Prepare a solution of the compound in n-octanol.

-

Mix this solution with an equal volume of water (or PBS, pH 7.4) in a separatory funnel.

-

Shake vigorously for a set period and then allow the two phases to separate completely.

-

Measure the concentration of the compound in both the n-octanol and aqueous phases using UV-Vis spectroscopy or HPLC.

-

Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

Rationale: LogP is a fundamental descriptor of a drug's lipophilicity. The n-octanol/water system is the standard model for cell membrane partitioning. A LogP value between 1 and 3 is often considered optimal for oral drug absorption.

Stability and Reactivity Considerations

The chemical stability of a drug candidate is crucial for its shelf-life and in vivo behavior. The pyrazole ring is generally stable to oxidation and reduction, but the substituents can influence its reactivity.[6] The nitro group, being strongly electron-withdrawing, deactivates the pyrazole ring towards further electrophilic attack. However, nitroaromatic compounds can be susceptible to reduction under certain biological conditions, which should be investigated in metabolic stability assays.

Conclusion

This compound is a compound of interest due to its pyrazole core, which is prevalent in many bioactive molecules. This guide has provided a comprehensive framework for its synthesis, characterization, and the evaluation of its key physicochemical properties. The provided protocols and the rationale behind them are designed to empower researchers to conduct a thorough and self-validating investigation of this and similar novel chemical entities. A deep understanding of these foundational properties is indispensable for making informed decisions in the complex process of drug discovery and development.

References

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Available at: [Link]

-

1-Isopropyl-4-nitro-1H-pyrazole | C6H9N3O2 | CID 13469824 - PubChem. Available at: [Link]

-

1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem. Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. Available at: [Link]

-

A Review on Pyrazole chemical entity and Biological Activity - International Journal of Pharma Sciences and Research. Available at: [Link]

-

A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

(PDF) Pyrazole and its biological activity - ResearchGate. Available at: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. Buy 3-Isopentyl-1H-pyrazol-4-ol [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound CAS#: 1240573-73-2 [m.chemicalbook.com]

1-Isopentyl-4-nitro-1H-pyrazole CAS number and structure

An In-Depth Technical Guide to 1-Isopentyl-4-nitro-1H-pyrazole

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthesis protocol with mechanistic rationale, standard characterization techniques, and its potential applications as a scaffold in medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound, also known as 1-(3-methylbutyl)-4-nitro-1H-pyrazole, is a substituted nitropyrazole derivative.[1] The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which serves as a critical pharmacophore in numerous approved drugs.[2][3] The introduction of a nitro group (-NO₂) and an isopentyl chain significantly modifies the electronic and lipophilic properties of the parent pyrazole core, making it a valuable building block for creating new chemical entities.

Key Identifiers:

Caption: Chemical Structure of this compound.

Below is a summary of its predicted physicochemical properties, which are crucial for designing experimental conditions, such as solvent selection and reaction temperature.

| Property | Value | Source |

| Boiling Point | 287.0 ± 13.0 °C | (Predicted)[6] |

| Density | 1.20 ± 0.1 g/cm³ | (Predicted)[6] |

| pKa | -2.05 ± 0.10 | (Predicted)[6] |

| LogP | 1.8374 | (Predicted)[5] |

| Topological Polar Surface Area (TPSA) | 60.96 Ų | (Predicted)[5] |

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "pharmacologically important active scaffold."[2][3] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][7][8] The presence of this moiety in blockbuster drugs like Celecoxib (an anti-inflammatory) validates its potential.[2][3] Nitropyrazoles, specifically, are key intermediates in synthesizing more complex heterocyclic systems and often serve as precursors for aminopyrazoles, which are also pharmacologically significant.

Caption: Biological activities associated with the pyrazole scaffold.

Synthesis and Purification Protocol

Experimental Workflow

Caption: Synthetic workflow for this compound.

Part A: Synthesis of 1-Isopentyl-1H-pyrazole (Precursor)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopentylhydrazine (1.0 eq) and ethanol.

-

Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (1.05 eq) followed by a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product into dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-isopentyl-1H-pyrazole.

Part B: Nitration to this compound

Causality: The nitration of pyrazoles is a classic electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The C4 position is typically the most reactive site for electrophilic attack in 1-substituted pyrazoles.

-

Prepare Nitrating Mixture: In a flask cooled to 0-5°C in an ice-salt bath, add concentrated sulfuric acid. Slowly add concentrated nitric acid (1.1 eq) dropwise, ensuring the internal temperature remains below 10°C.[9]

-

Substrate Addition: Dissolve the 1-isopentyl-1H-pyrazole precursor (1.0 eq) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture.

-

Expert Insight: This slow, controlled addition is paramount. The reaction is highly exothermic, and poor temperature control can lead to dangerous runaway reactions and the formation of over-nitrated byproducts.[9]

-

-

Reaction: Stir the mixture at 0-5°C for 2-3 hours. Monitor the consumption of the starting material by TLC.

-

Quenching (Workup): Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This safely quenches the reaction and precipitates the product.

-

Isolation: Neutralize the acidic solution carefully with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) until a solid precipitate forms. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the crude product under vacuum. For high purity, recrystallization from an ethanol/water mixture or purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) is recommended.[9]

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous characterization.[7][10]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals corresponding to the two pyrazole ring protons (C3-H and C5-H) as singlets in the aromatic region. Distinct signals for the isopentyl group (CH₂, CH, and two CH₃) in the aliphatic region with appropriate splitting patterns and integrations. | Confirms the presence and connectivity of all proton environments. |

| ¹³C NMR | Resonances for the two sp² carbons of the pyrazole ring, with the carbon at C4 significantly downfield due to the electron-withdrawing nitro group. Signals for the carbons of the isopentyl side chain. | Provides a carbon count and confirms the electronic environment of each carbon atom. |

| FT-IR | Strong characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically ~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹). C-H and C=N stretching frequencies. | Confirms the presence of key functional groups, especially the nitro group. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (183.21). Characteristic fragmentation patterns, likely showing the loss of the nitro group and fragmentation of the isopentyl chain. | Confirms the molecular weight and provides evidence for the compound's structure. |

Applications in Research and Drug Development

This compound is not an end-product but a valuable chemical intermediate. Its utility lies in its potential as a versatile building block for more complex molecules.

-

Scaffold for Library Synthesis: The compound is an ideal starting point for generating libraries of novel pyrazole derivatives. The nitro group can be readily reduced to an amine, which can then be functionalized through various reactions (e.g., amidation, sulfonylation) to explore structure-activity relationships (SAR).

-

Precursor for Bioactive Molecules: Given the wide range of biological activities associated with pyrazole derivatives, this compound can be used in the synthesis of new candidates for anti-inflammatory, analgesic, antimicrobial, or anticancer agents.[7][8][11] The isopentyl group provides lipophilicity, which can be crucial for membrane permeability and bioavailability.

-

Intermediate in Heterocyclic Chemistry: The activated pyrazole ring can participate in further chemical transformations, making it a useful tool for synthetic organic chemists developing novel heterocyclic systems.

Safety and Handling

While specific toxicity data for this compound is not available, related nitropyrazole compounds carry specific hazards. A related isomer, 1-Isopentyl-5-nitro-1H-pyrazole, is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Prudent Laboratory Practices:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

The synthesis protocol involves strong acids and nitrating agents, which are highly corrosive and oxidizing. Handle with extreme care.

References

-

ChemUniverse. 1-(3-methylbutyl)-4-nitro-1h-pyrazole. Available from: [Link]

-

Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Available from: [Link]

-

PubChem. 1-Isopropyl-4-nitro-1H-pyrazole. National Institutes of Health (NIH). Available from: [Link]

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]

-

ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole derivatives. Available from: [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1240573-73-2|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 1240573-73-2 [m.chemicalbook.com]

- 7. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Methodological Guide to 1-Isopentyl-4-nitro-1H-pyrazole

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 1-isopentyl-4-nitro-1H-pyrazole (C₈H₁₃N₃O₂), a substituted nitropyrazole of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous compounds, to offer a robust predictive framework for its structural elucidation. Each section includes a thorough interpretation of the expected spectral data, causality behind these predictions, and meticulously outlined experimental protocols to ensure scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction to this compound

Substituted pyrazoles are a cornerstone in contemporary pharmacology, exhibiting a wide array of biological activities.[1] The introduction of a nitro group at the C4 position of the pyrazole ring significantly influences the molecule's electronic properties, often enhancing its bioactivity. The N1-isopentyl substituent provides lipophilicity, which can be crucial for membrane permeability and target engagement. A comprehensive understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and further development.

Molecular Structure:

-

IUPAC Name: 1-(3-methylbutyl)-4-nitro-1H-pyrazole

-

Molecular Formula: C₈H₁₃N₃O₂

-

Molecular Weight: 183.21 g/mol

-

CAS Number: 1240573-73-2[2]

This guide will systematically detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of the parent 4-nitropyrazole and the known effects of N-alkylation on the pyrazole ring's chemical environment.[3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the isopentyl side chain. The electron-withdrawing nitro group at C4 will significantly deshield the adjacent ring protons, H-3 and H-5, causing them to appear at a high chemical shift (downfield).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | Singlet | - |

| H-5 | 7.9 - 8.1 | Singlet | - |

| N-CH₂ | 4.2 - 4.4 | Triplet | ~7.0 |

| CH₂-CH | 1.7 - 1.9 | Multiplet | ~7.0 |

| CH(CH₃)₂ | 1.5 - 1.7 | Nonet | ~6.5 |

| CH(CH₃)₂ | 0.9 - 1.0 | Doublet | ~6.5 |

Interpretation and Rationale:

-

Pyrazole Protons (H-3 and H-5): In the parent 4-nitropyrazole, the H-3 and H-5 protons are observed at approximately 8.26 and 6.76 ppm in DMSO-d₆, respectively.[5] The N-alkylation is expected to have a deshielding effect on both protons. The H-3 proton, being closer to the point of N-alkylation, may experience a slightly different electronic environment than H-5. Both are expected to appear as sharp singlets due to the absence of adjacent protons.

-

Isopentyl Protons: The signals for the isopentyl group are predicted based on standard aliphatic chemical shifts. The N-CH₂ protons are directly attached to the nitrogen atom of the pyrazole ring, leading to a downfield shift. The subsequent methylene and methine protons will appear further upfield. The two methyl groups of the isopentyl moiety are diastereotopic and are expected to appear as a doublet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The pyrazole ring carbons will have characteristic chemical shifts influenced by the nitro group and the isopentyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 139 - 141 |

| C-4 | 124 - 126 |

| C-5 | 129 - 131 |

| N-CH₂ | 50 - 52 |

| CH₂-CH | 38 - 40 |

| CH(CH₃)₂ | 25 - 27 |

| CH(CH₃)₂ | 22 - 24 |

Interpretation and Rationale:

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the nitro group. C-4, being directly attached to the nitro group, is expected to be significantly deshielded. C-3 and C-5 will also appear in the aromatic region.[4][6]

-

Isopentyl Carbons: The carbons of the isopentyl group will appear in the aliphatic region of the spectrum, with their chemical shifts determined by their proximity to the pyrazole ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1][7]

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[2]

-

Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR:

-

Spectral width: -2 to 12 ppm

-

Pulse angle: 45°

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

-

For ¹³C NMR:

-

Spectral width: 0 to 220 ppm

-

Pulse angle: 45°

-

Relaxation delay: 5 seconds

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group. The vibrations of the pyrazole ring and the C-H bonds of the isopentyl group will also be present.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| C=N and C=C Stretch (Pyrazole) | 1400 - 1600 | Medium |

Interpretation and Rationale:

-

Nitro Group (NO₂): The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. For 4-nitropyrazole, these are observed at 1526 and 1353 cm⁻¹, respectively.[5] Aromatic nitro compounds typically show these bands in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[9]

-

C-H Stretches: The spectrum will show C-H stretching vibrations for the aromatic pyrazole ring protons above 3000 cm⁻¹ and strong C-H stretching vibrations for the aliphatic isopentyl group below 3000 cm⁻¹.[10]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For solid samples, the KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra.[11][12]

Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Ensure a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, accumulating at least 16 scans for a good signal-to-noise ratio.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Workflow for IR Spectroscopy:

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.[13]

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z | Ion | Interpretation |

| 183 | [M]⁺• | Molecular Ion |

| 167 | [M-O]⁺• | Loss of an oxygen atom from the nitro group |

| 153 | [M-NO]⁺ | Loss of nitric oxide from the nitro group |

| 137 | [M-NO₂]⁺ | Loss of the nitro group |

| 126 | [M-C₄H₉]⁺ | Alpha-cleavage of the isopentyl group |

| 112 | [M-C₅H₁₁]⁺ | Loss of the isopentyl radical |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation (from isopentyl fragmentation) |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺•): The molecular ion peak at m/z 183 will confirm the molecular weight of the compound.

-

Nitro Group Fragmentation: Nitroaromatic compounds typically undergo fragmentation with the loss of O, NO, and NO₂.[3] These losses will result in prominent peaks at m/z 167, 153, and 137, respectively.

-

Isopentyl Group Fragmentation: The isopentyl side chain can undergo fragmentation through alpha-cleavage (loss of a butyl radical to give m/z 126) or loss of the entire isopentyl radical (m/z 112). The formation of the stable isopentyl cation (m/z 71) and isopropyl cation (m/z 43) is also expected.[14]

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV.[15]

-

-

Mass Analysis:

-

Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragments.

-

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for mass spectrometry analysis using electron ionization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By synthesizing data from analogous compounds and adhering to established spectroscopic principles, we have constructed a detailed roadmap for the identification and structural elucidation of this molecule. The predicted NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a self-validating system for researchers. This document serves as an authoritative resource, grounded in scientific literature, to facilitate the advancement of research and development involving novel pyrazole-based compounds.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- BLD Pharm. (n.d.). This compound.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Georgia. (2023, August 29). Small molecule NMR sample preparation. UGA NMR Blog. Retrieved from [Link]

- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

- Yildiz, M., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 338-346.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. mdpi.com [mdpi.com]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. researchgate.net [researchgate.net]

- 7. organomation.com [organomation.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. azom.com [azom.com]

- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 1-Isopentyl-4-nitro-1H-pyrazole in Organic Solvents

Abstract

Introduction: The Significance of Solubility in a Promising Scaffold

1-Isopentyl-4-nitro-1H-pyrazole (CAS No. 1240573-73-2) belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] The nitro group and the isopentyl substituent on the pyrazole ring create a unique combination of polarity and lipophilicity, which dictates the molecule's interaction with different solvents.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences a multitude of processes in research and development.[3][4] Accurate solubility data is paramount for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which can significantly impact reaction kinetics and yield.

-

Crystallization and Purification: Designing effective crystallization processes for isolating the compound with high purity.[3]

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the choice of delivery vehicle.[5]

-

Analytical Method Development: Preparing stock solutions and standards for techniques such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Given the absence of published experimental data for this compound, this guide provides the necessary theoretical foundation and practical methodologies to empower researchers to generate this crucial information.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound offers valuable clues to its solubility characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₃N₃O₂ | ChemScene[6] |

| Molecular Weight | 183.21 g/mol | ChemScene[6] |

| Boiling Point | 287.0±13.0 °C | ChemicalBook[7] |

| Density | 1.20±0.1 g/cm³ | ChemicalBook[7] |

| pKa | -2.05±0.10 | ChemicalBook[7] |

| LogP | 1.8374 | ChemScene[6] |

The presence of the highly polar nitro group (–NO₂) introduces a significant dipole moment to the molecule.[8][9] This suggests that the compound will have favorable interactions with polar organic solvents. Conversely, the non-polar isopentyl chain contributes to the molecule's lipophilicity, enhancing its solubility in less polar environments. The pyrazole ring itself is a heterocyclic aromatic system with a degree of polarity.

Based on these structural features, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol. These solvents can engage in dipole-dipole interactions with the nitro group and the pyrazole ring.

-

Moderate Solubility: Likely in solvents of intermediate polarity like dichloromethane.

-

Low Solubility: Expected in non-polar solvents such as hexane and cyclohexane, where the polar functionalities of the molecule would be energetically unfavorable.

-

Very Low Solubility: Predicted in water, as the hydrophobic isopentyl group and the overall molecular structure would dominate over the polar contributions of the nitro group and nitrogen atoms in the pyrazole ring in an aqueous environment. Aromatic nitro compounds are generally not soluble in water.[8]

It is important to note that temperature will also play a crucial role; for most solid solutes, solubility increases with increasing temperature.[1][10]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.

General Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: A schematic overview of the shake-flask method for solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters compatible with the chosen solvents

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Test Samples:

-

Add an excess amount of solid this compound to a series of vials. An excess is crucial to ensure that a saturated solution is formed. A good starting point is to add enough solid so that it is clearly visible after the equilibration period.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the solubility value plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor must be recorded precisely.

-

Quantification of Dissolved Compound

The concentration of this compound in the diluted saturated solution can be determined using either UV-Vis spectroscopy or HPLC.

This method is suitable if the compound has a significant chromophore and does not overlap with the solvent's absorbance. The nitroaromatic structure of the target compound suggests it will have a strong UV absorbance.[9]

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound and scan it across a range of UV-Vis wavelengths to find the λmax.

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[11]

-

-

Measure the Sample Absorbance: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculate the Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound in the solvent.

Caption: Workflow for quantifying solute concentration using UV-Vis spectroscopy.

HPLC offers higher specificity and is the preferred method, especially if impurities are present or if the compound's UV absorbance is weak or overlaps with the solvent. A reverse-phase HPLC (RP-HPLC) method is generally suitable for pyrazole derivatives.[12][13][14]

Protocol:

-

Develop an HPLC Method:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is typically used.

-

Detection: A UV detector set to a wavelength where the compound absorbs strongly.

-

The method should be optimized to give a sharp, symmetrical peak for this compound with a reasonable retention time.

-

-

Prepare a Calibration Curve:

-

Inject a series of standard solutions of known concentrations onto the HPLC system.

-

Plot a graph of peak area versus concentration.

-

-

Analyze the Sample: Inject the diluted saturated solution into the HPLC system.

-

Calculate the Concentration: Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the Solubility: Multiply the result by the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

The results can be interpreted in the context of solvent polarity. A plot of solubility versus the dielectric constant of the solvents can reveal trends and provide insights into the solute-solvent interactions that govern the dissolution process.

Advanced Considerations: Predictive Models

In the absence of experimental data, computational models can provide useful estimates of solubility.[1][15] These models, often based on machine learning or thermodynamic principles like COSMO-RS, use the chemical structure to predict physical properties.[1] While these predictions are valuable for initial screening and hypothesis generation, they are not a substitute for experimental verification.

Conclusion

This technical guide provides a robust framework for the experimental determination and theoretical understanding of the solubility of this compound in organic solvents. By following the detailed shake-flask protocol and employing precise analytical quantification, researchers can generate the high-quality solubility data essential for advancing their work. A systematic approach, grounded in the principles of physical chemistry, will ensure reliable and reproducible results, facilitating the effective use of this promising compound in various scientific applications.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Jameel, H., & Chavan, S. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Abraham, M. H., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(4), 517-525. [Link]

-

Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect, 8(32), e202301594. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Mirgorod, Y. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

-

Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. [Link]

-

Verma, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Medicinal Chemistry. [Link]

-

Naureen, F., et al. (2021). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

-

Ashtekar, D. R., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Research Journal of Pharmacy and Technology. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]

-

CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. [Link]

-

LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. chemrxiv.org [chemrxiv.org]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. ijcpa.in [ijcpa.in]

- 14. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 15. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Nitro-pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry, known for conferring a wide array of pharmacological activities.[1][2][3] The introduction of a nitro group (-NO2), a potent electron-withdrawing moiety, onto this scaffold creates a unique chemical entity—the nitro-pyrazole derivative. This modification significantly alters the molecule's electronic properties and steric profile, unlocking a diverse and potent spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted biological potential of nitro-pyrazole derivatives, focusing on their antiparasitic, anticancer, and antimicrobial properties. We will delve into the established mechanisms of action, present structure-activity relationship insights, and provide detailed, field-tested protocols for the experimental evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Fusion of Pyrazole and the Nitro Group

The enduring interest in pyrazole derivatives stems from their versatile synthetic accessibility and their proven track record as core components in clinically successful drugs.[3] The pyrazole ring acts as a robust pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions.

The addition of a nitro group is a strategic decision in medicinal chemistry. Its strong electron-withdrawing nature can profoundly influence a molecule's acidity, reactivity, and ability to participate in charge-transfer interactions. Furthermore, under the reductive conditions found within many pathogenic microbes and hypoxic tumor cells, the nitro group can be bio-activated to form cytotoxic radical species, a mechanism central to the activity of many nitroaromatic drugs.[4][5] This guide synthesizes the current understanding of how this chemical marriage between the pyrazole scaffold and the nitro group translates into tangible biological effects.

The Spectrum of Biological Activity

Nitro-pyrazole derivatives have demonstrated efficacy across multiple therapeutic areas. The following sections detail the most significant and well-documented of these activities.

Antiparasitic Activity

Perhaps the most prominent therapeutic application of nitro-pyrazoles is in the fight against parasitic diseases. The mechanism often mirrors that of other nitroheterocyclic drugs like metronidazole and benznidazole, where the nitro group is reduced by parasite-specific nitroreductases to generate reactive nitrogen species that induce lethal cellular damage.[4][5]

-

Antiprotozoal Effects: Studies have shown significant in vitro and in vivo activity of nitropyrazole derivatives against protozoan parasites. For example, compounds like 1-methyl-4-nitropyrazole have demonstrated activity similar to metronidazole against Trichomonas vaginalis and Entamoeba invadens.[6] Similarly, novel nitrotriazole-based compounds have shown remarkable potency against Trypanosoma cruzi, the causative agent of Chagas disease, with many derivatives proving to be significantly more potent than the reference drug, benznidazole.[5] The mechanism in T. cruzi is often linked to the inhibition of essential enzymes like cysteine protease (cruzain).[7]

-

Antimalarial Potential: While some early studies found nitropyrazoles to be inactive against Plasmodium berghei[6], the broader class of pyrazole derivatives continues to be explored for antiplasmodial activity, suggesting that structural modifications could yield potent candidates.

Anticancer Activity

The anticancer potential of pyrazole derivatives is vast, with compounds targeting numerous hallmarks of cancer.[8][9][10][11] The incorporation of a nitro group can enhance this activity through several mechanisms, including the induction of oxidative stress in the hypoxic tumor microenvironment and inhibition of key signaling pathways.

-

Enzyme Inhibition: A primary mechanism of action for many anticancer pyrazoles is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[12] These include:

-

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[11][12]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10][12]

-

Other Kinases: Targets such as EGFR, PI3K/AKT, and MAPK/ERK pathways are also modulated by various pyrazole derivatives, making them attractive candidates for targeted cancer therapy.[10][12]

-

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives act as microtubule-destabilizing agents, similar to colchicine. They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8][13]

-

Cytotoxicity: Nitro-pyrazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.[8][9][14] The presence and position of the nitro group, along with other substituents, play a critical role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Nitro-pyrazoles also exhibit significant activity against various bacterial and fungal pathogens.[3][15][16][17]

-

Antibacterial Effects: Derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][16] The activity is often attributed to the disruption of cellular processes following the reductive activation of the nitro group.

-

Antifungal Effects: Promising activity has been observed against fungi such as Candida albicans and Aspergillus niger.[15][17][18] For instance, certain pyrazole analogues have shown high antifungal activity, sometimes equipotent or superior to standard drugs like clotrimazole.[17]

Experimental Evaluation: Protocols and Methodologies

To rigorously assess the biological potential of newly synthesized nitro-pyrazole derivatives, a standardized set of in vitro assays is essential. The following section provides step-by-step protocols for key experiments.

Workflow for Screening Nitro-Pyrazole Derivatives

The following diagram illustrates a typical workflow for the initial screening and characterization of a new nitro-pyrazole library.

Caption: High-level workflow for the biological evaluation of nitro-pyrazole derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Nitro-pyrazole compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

-

Perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitro-pyrazole compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

-

Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for another 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from all wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the nitro-pyrazole compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by using a growth indicator.

Materials:

-

Bacterial/Fungal strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Nitro-pyrazole compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile saline or PBS

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick 3-5 colonies of the microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution Plate Preparation:

-

In a 96-well plate, add 50 µL of growth medium to wells 2 through 12.

-

Prepare a starting solution of the compound in well 1 at 2x the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).

-

-

Inoculation:

-

Add 50 µL of the prepared inoculum (from step 1) to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each well is now 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive growth control in well 11.

-

The sterility control (well 12) should remain clear.

-

Mechanism of Action: A Deeper Look at Anticancer Activity

Many nitro-pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell cycle progression and angiogenesis. A prominent example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Caption: Dual inhibitory mechanism of a hypothetical nitro-pyrazole on CDK2 and VEGFR-2 pathways.

This dual-action profile is highly desirable in cancer therapy. By arresting the cell cycle, the compound directly halts tumor cell proliferation. Simultaneously, by inhibiting angiogenesis, it chokes off the tumor's supply of nutrients and oxygen, preventing further growth and metastasis.

Structure-Activity Relationships (SAR) and Future Directions

SAR studies are crucial for optimizing the potency and selectivity of nitro-pyrazole derivatives. Key findings often revolve around:

-

Position of the Nitro Group: The location of the -NO2 group on the pyrazole or an associated phenyl ring dramatically influences activity. This is due to its effects on the electronic distribution and steric hindrance near the binding site of the target protein.

-

Substituents on Phenyl Rings: The nature of substituents (e.g., halogens, methoxy groups, alkyl chains) on phenyl rings attached to the pyrazole core is a key determinant of activity.[8] Electron-withdrawing groups like halogens can enhance cytotoxicity, while lipophilic groups can improve cell permeability.

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for modulating activity and can be tailored to target specific enzymes.

Future Directions: The development of nitro-pyrazole derivatives is a promising frontier. Future research will likely focus on:

-

Improving Selectivity: Designing molecules that are highly selective for cancer cell targets over healthy cells to minimize side effects.

-

Overcoming Drug Resistance: Synthesizing novel derivatives that are effective against drug-resistant cancer cell lines or microbial strains.

-

Combination Therapies: Exploring the synergistic effects of nitro-pyrazoles when used in combination with existing chemotherapeutic agents.

Conclusion